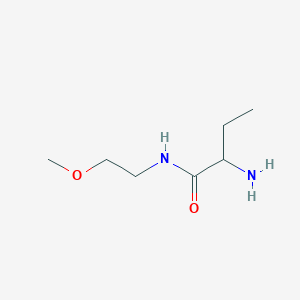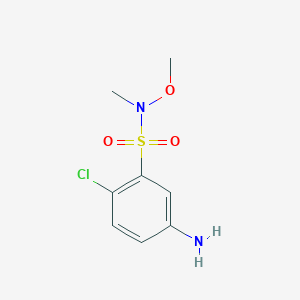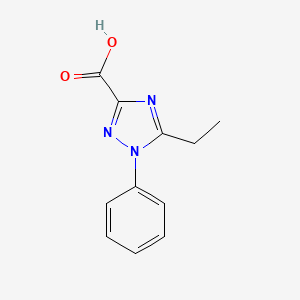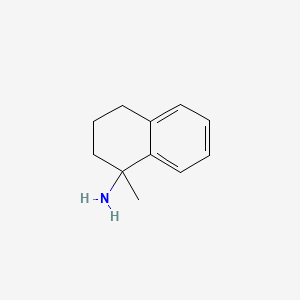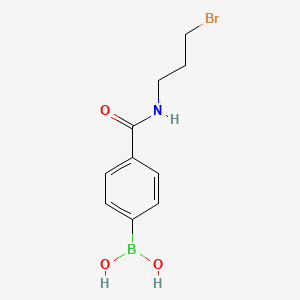
N-(3-Bromopropyl) 4-Boronobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromopropyl) 4-Boronobenzamide: is an organic compound with the molecular formula C10H13BBrNO3 and a molecular weight of 285.93 g/mol . It is a specialty product used primarily in proteomics research . The compound features a central benzene ring with a carbonyl group (C=O) attached at the 4th position, forming a benzamide group. Additionally, it has a boronic acid moiety and a bromopropyl chain, which contribute to its unique chemical properties.
Applications De Recherche Scientifique
Biology: In proteomics research, the compound is used to study protein structures and functions. Its boronic acid group can form reversible covalent bonds with diols, making it useful for the selective capture and analysis of glycoproteins.
Safety and Hazards
“N-(3-Bromopropyl) 4-Boronobenzamide” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wear protective gloves/eye protection/face protection, and use only in a well-ventilated area .
Mécanisme D'action
Mode of Action
The bromine atom might be susceptible to nucleophilic substitution reactions, allowing for the introduction of new groups.
Biochemical Pathways
This could be used to attach various functionalities to the molecule .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-Bromopropyl) 4-Boronobenzamide. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromopropyl) 4-Boronobenzamide typically involves the reaction of 4-boronobenzoic acid with 3-bromopropylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions:
Suzuki-Miyaura Coupling: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, a common method for forming carbon-carbon bonds.
Hydrolysis: The amide bond can undergo hydrolysis under specific conditions, breaking the molecule into its constituent parts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or toluene.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used.
Suzuki-Miyaura Coupling: The major products are biaryl compounds formed by the coupling of the boronic acid group with an aryl halide.
Hydrolysis: The major products are 4-boronobenzoic acid and 3-bromopropylamine.
Comparaison Avec Des Composés Similaires
N-(3-Bromopropyl) 3-Boronobenzamide (CAS# 850567-42-9): Similar structure but with the boronic acid group at the 3rd position.
3-(1H-Tetrazol-5-yl-carbamoyl)benzeneboronic acid (CAS# 850567-38-3): Contains a tetrazole ring instead of a bromopropyl chain.
3-(Dipropylcarbamoyl)phenylboronic acid (CAS# 850567-39-4): Features a dipropylcarbamoyl group instead of a bromopropyl chain.
Uniqueness: N-(3-Bromopropyl) 4-Boronobenzamide is unique due to its combination of a boronic acid group and a bromopropyl chain, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry, proteomics research, and medicinal applications.
Propriétés
IUPAC Name |
[4-(3-bromopropylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrNO3/c12-6-1-7-13-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,15-16H,1,6-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIXTFJREFABTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCBr)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657045 |
Source


|
| Record name | {4-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-41-8 |
Source


|
| Record name | {4-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
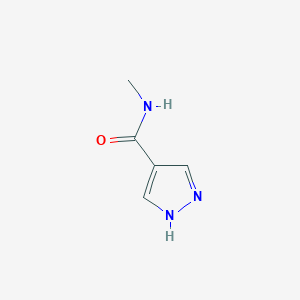
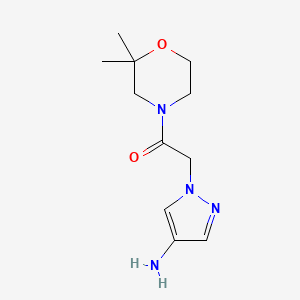

![1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B1371145.png)
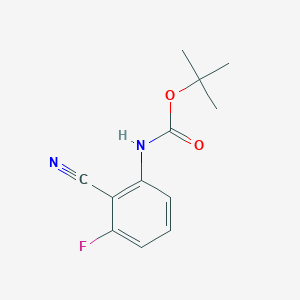
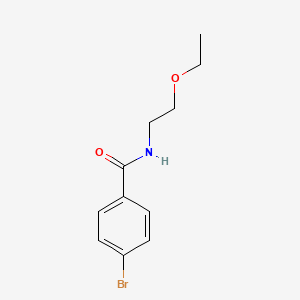

amine](/img/structure/B1371149.png)
![2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B1371151.png)
